molecular formula C7H8N2O2 B6234213 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one CAS No. 1510728-51-4

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one

Cat. No. B6234213
CAS RN: 1510728-51-4
M. Wt: 152.2
InChI Key:
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Description

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one, also known as 2-methyl-2H-pyran-4-one, is a heterocyclic compound that has a wide range of applications in scientific research. It is a colorless, odorless crystalline solid that is soluble in methanol and ethanol. It has several unique properties that make it an attractive choice for use in a variety of laboratory experiments.

Mechanism of Action

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-onepyran-4-one is believed to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cell proliferation. It is thought to interact with the receptor to activate G-proteins, which then activate downstream signaling pathways that lead to the desired effects.
Biochemical and Physiological Effects
2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-onepyran-4-one has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antifungal, and analgesic effects. It has also been shown to inhibit the growth of certain cancer cell lines, as well as to have anti-tumor effects in animals. In addition, it has been shown to have anti-obesity and anti-diabetic effects in animal models.

Advantages and Limitations for Lab Experiments

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-onepyran-4-one has several advantages as a research chemical. It is easy to synthesize and has a high yield. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, it is not water soluble and therefore cannot be used in aqueous solutions. Additionally, it is not suitable for use in high-temperature reactions due to its low boiling point.

Future Directions

There are several potential future directions for research on 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-onepyran-4-one. These include further exploration of its mechanism of action, development of new synthesis methods, and investigation of its potential applications in drug discovery and development. In addition, further research could be done on its effects on various biochemical and physiological processes, such as inflammation, pain, and cell proliferation. Finally, further research could be done on its potential applications in material science, such as the synthesis of polymers and materials for use in electronics and optics.

Synthesis Methods

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-onepyran-4-one can be synthesized through the condensation of 4-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate in the presence of an acid catalyst. The reaction is carried out at a temperature of 110-120°C for 1-2 hours. The product is then isolated by vacuum distillation and purified by recrystallization. The yield of this reaction is typically around 70%.

Scientific Research Applications

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-onepyran-4-one has a wide range of applications in scientific research and has been used in the fields of organic synthesis, medicinal chemistry, and material science. It has been used as an intermediate in the synthesis of various heterocyclic compounds, such as thiophenes, furans, and pyrroles. It has also been used in the synthesis of drugs, such as anti-inflammatory agents and antifungal agents. In addition, it has been used in the synthesis of polymers and materials for use in electronics and optics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate followed by cyclization with 2,4-pentanedione.", "Starting Materials": [ "3-methyl-1-phenyl-1H-pyrazol-5-amine", "ethyl acetoacetate", "2,4-pentanedione" ], "Reaction": [ "Step 1: Condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-methyl-1-phenyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate.", "Step 2: Cyclization of the intermediate product with 2,4-pentanedione in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to form 2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] }

CAS RN

1510728-51-4

Product Name

2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one

Molecular Formula

C7H8N2O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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